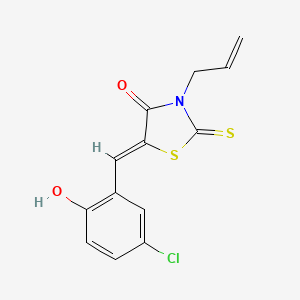![molecular formula C17H22N4O4 B4757496 1-{5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-2-furoyl}-3-methylpiperidine](/img/structure/B4757496.png)
1-{5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-2-furoyl}-3-methylpiperidine
Übersicht
Beschreibung
1-{5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-2-furoyl}-3-methylpiperidine, also known as DMNPPI, is a chemical compound that has been widely studied for its potential therapeutic applications. DMNPPI is a potent and selective antagonist of the nociceptin/orphanin FQ receptor, which is involved in pain modulation, stress response, and addiction.
Wirkmechanismus
1-{5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-2-furoyl}-3-methylpiperidine acts as a selective antagonist of the nociceptin/orphanin FQ receptor, which is a G-protein coupled receptor that is widely distributed in the central nervous system. The nociceptin/orphanin FQ receptor is involved in pain modulation, stress response, and addiction. By blocking the nociceptin/orphanin FQ receptor, this compound inhibits the release of the neuropeptide nociceptin/orphanin FQ, which is involved in pain sensitization, stress response, and addiction.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including analgesic, anxiolytic, antidepressant, and neuroprotective effects. This compound has also been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate, which are involved in pain, mood, and addiction.
Vorteile Und Einschränkungen Für Laborexperimente
1-{5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-2-furoyl}-3-methylpiperidine has several advantages for lab experiments, including its high potency and selectivity for the nociceptin/orphanin FQ receptor, its stability, and its ability to cross the blood-brain barrier. However, this compound also has some limitations, including its low solubility in aqueous solutions, which can make it difficult to administer in vivo, and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on 1-{5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-2-furoyl}-3-methylpiperidine, including the development of new analogs with improved pharmacological properties, the investigation of its potential use in combination with other drugs for the treatment of pain and addiction, and the elucidation of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound in humans, and to explore its potential use in the treatment of neurodegenerative diseases.
Wissenschaftliche Forschungsanwendungen
1-{5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-2-furoyl}-3-methylpiperidine has been extensively studied for its potential therapeutic applications in various diseases and conditions. It has been shown to have analgesic effects in animal models of pain, including neuropathic pain, inflammatory pain, and cancer pain. This compound has also been investigated for its potential use in treating drug addiction, anxiety, and depression. Moreover, this compound has been shown to have neuroprotective effects, which make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
[5-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]furan-2-yl]-(3-methylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4/c1-11-5-4-8-19(9-11)17(22)15-7-6-14(25-15)10-20-13(3)16(21(23)24)12(2)18-20/h6-7,11H,4-5,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSIHEDZHBUCHOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CC=C(O2)CN3C(=C(C(=N3)C)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-allyl-2-[(4-chlorobenzyl)thio]-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4757413.png)
![5-{[(3-hydroxy-1-adamantyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B4757416.png)
![2-{3-[(2-chlorophenoxy)methyl]-4-methoxyphenyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4757419.png)
![N-[1-(cyclopropylcarbonyl)-3-methyl-2(1H)-pyridinylidene]cyclopropanecarboxamide](/img/structure/B4757420.png)
![N-({[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]amino}carbonothioyl)-5-(2-nitrophenyl)-2-furamide](/img/structure/B4757441.png)
![N-[2-(trifluoromethoxy)phenyl]-2-furamide](/img/structure/B4757448.png)
![N-1,3-benzodioxol-5-yl-2-cyano-3-(3-{[3-(trifluoromethyl)benzyl]oxy}phenyl)acrylamide](/img/structure/B4757455.png)
![2-cyano-3-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}-N-1-naphthylacrylamide](/img/structure/B4757465.png)

![1-(2-fluorobenzoyl)-N-[5-(1-methylbutyl)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B4757491.png)
![4-ethoxy-N-({[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4757493.png)
![N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4757504.png)

![1-[(3-methylbenzyl)sulfonyl]-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B4757513.png)